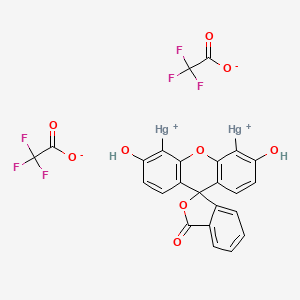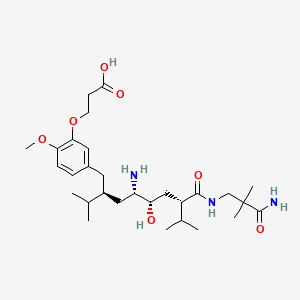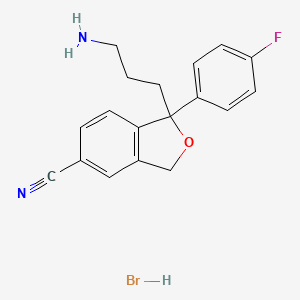
Fluorométholone Acétate 6,9(11)-diène Impureté
Vue d'ensemble
Description
Fluorometholone Acetate 6,9(11)-diene Impurity is a chemical compound that arises as an impurity during the synthesis of fluorometholone acetate, a corticosteroid used in ophthalmology. This impurity is characterized by the presence of a diene structure at the 6,9(11) positions, which can affect the overall purity and efficacy of the pharmaceutical product.
Applications De Recherche Scientifique
Fluorometholone Acetate 6,9(11)-diene Impurity has several applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry to study the purity and stability of fluorometholone acetate.
Biology: Researchers use this impurity to investigate the biological activity and potential side effects of fluorometholone acetate.
Medicine: Understanding the presence and effects of this impurity helps in improving the safety and efficacy of corticosteroid medications.
Industry: The impurity is studied to develop better manufacturing processes and quality control measures for pharmaceutical products.
Mécanisme D'action
Target of Action
Fluorometholone Acetate 6,9(11)-diene Impurity, also known as [(8S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-3-oxo-12,14,15,16-tetrahydro-8H-cyclopenta[a]phenanthren-17-yl] acetate, is a corticosteroid . Corticosteroids primarily target glucocorticoid receptors within cells . These receptors are found in the cytoplasm of many cell types and play a crucial role in reducing inflammation and immune responses .
Mode of Action
The compound enters target cells and binds to glucocorticoid receptors . This binding triggers a series of biochemical reactions that lead to the anti-inflammatory and immunosuppressive effects characteristic of corticosteroids . For instance, it has been found to be effective in reducing itching, tearing, and conjunctival hyperemia .
Biochemical Pathways
Upon binding to the glucocorticoid receptors, the compound-receptor complex translocates to the cell nucleus, where it regulates the transcription of target genes . This regulation affects various biochemical pathways, leading to reduced production of inflammatory mediators and suppression of immune responses .
Pharmacokinetics
It is known that corticosteroids like this compound can be absorbed systemically when administered topically . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would impact its bioavailability, efficacy, and potential side effects. For instance, fluorometholone, a related compound, has been noted for its low intraocular absorption, which can influence its ocular effects .
Result of Action
The primary result of the compound’s action is the reduction of inflammation and immune responses . This can lead to relief from symptoms in conditions such as post-operative ocular inflammation . Like other corticosteroids, it may also cause side effects such as increased intraocular pressure (iop) .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the pH, temperature, and presence of other substances can affect the compound’s stability and activity. Additionally, individual factors such as genetic variations and health status can influence how a person responds to the compound . Therefore, careful consideration of these factors is crucial when using this compound for therapeutic purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Fluorometholone Acetate 6,9(11)-diene Impurity typically involves the following steps:
Starting Material: The synthesis begins with fluorometholone acetate.
Formation of the Diene Structure:
Reaction Conditions: These reactions are often carried out under controlled conditions, such as elevated temperatures and the presence of specific catalysts or reagents.
Industrial Production Methods: In an industrial setting, the production of this impurity is usually minimized through stringent quality control measures. when it is necessary to produce this impurity for research purposes, the same synthetic routes are employed, with careful monitoring of reaction conditions to ensure the desired impurity is obtained.
Analyse Des Réactions Chimiques
Types of Reactions: Fluorometholone Acetate 6,9(11)-diene Impurity can undergo various chemical reactions, including:
Oxidation: The diene structure can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the diene structure back to a single bond, altering the chemical properties of the impurity.
Substitution: The diene structure can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution Reagents: Various halogenating agents or nucleophiles can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can result in the formation of saturated hydrocarbons.
Comparaison Avec Des Composés Similaires
Fluorometholone: The parent compound, which lacks the diene structure.
Fluorometholone Acetate: The esterified form of fluorometholone, used in ophthalmic preparations.
Other Corticosteroid Impurities: Similar impurities that arise during the synthesis of other corticosteroids.
Uniqueness: Fluorometholone Acetate 6,9(11)-diene Impurity is unique due to its specific diene structure, which can significantly alter its chemical and biological properties compared to other related compounds. This uniqueness makes it an important subject of study in the context of pharmaceutical quality control and safety.
Propriétés
IUPAC Name |
[(8S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-3-oxo-12,14,15,16-tetrahydro-8H-cyclopenta[a]phenanthren-17-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28O4/c1-14-12-18-19(22(4)9-6-17(27)13-21(14)22)7-10-23(5)20(18)8-11-24(23,15(2)25)28-16(3)26/h6-7,9,12-13,18,20H,8,10-11H2,1-5H3/t18-,20+,22-,23+,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYEQBLYWMQBSKU-JQGGBATGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C3CCC(C3(CC=C2C4(C1=CC(=O)C=C4)C)C)(C(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@H]2[C@@H]3CC[C@@]([C@]3(CC=C2[C@@]4(C1=CC(=O)C=C4)C)C)(C(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747806 | |
| Record name | 6-Methyl-3,20-dioxopregna-1,4,6,9(11)-tetraen-17-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95955-20-7 | |
| Record name | 6-Methyl-3,20-dioxopregna-1,4,6,9(11)-tetraen-17-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












